D-Erythrose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Unveiling Cellular Metabolism

E4P serves as a key intermediate in two central metabolic pathways:

The Pentose Phosphate Pathway (PPP)

This pathway functions as an alternative route for glucose metabolism. It generates pentose sugars (five-carbon sugars) needed for nucleotide synthesis and provides reducing power (NADPH) for various cellular processes. E4P acts as a crucial player in the PPP, interconverting with other sugar phosphates through the action of specific enzymes [1]. This allows researchers to study the intricate dance of E4P within the PPP, gaining valuable insights into cellular metabolism and its regulation.

The Calvin Cycle

Also known as the C3 cycle, this pathway is responsible for fixing atmospheric carbon dioxide into organic molecules in plants, algae, and some bacteria. E4P acts as an intermediate in the Calvin cycle, participating in the regeneration of the primary CO2 acceptor molecule, ribulose-1,5-bisphosphate [1]. By studying the behavior and interactions of E4P within these pathways, researchers can develop a deeper understanding of how organisms capture and utilize carbon for growth and survival.

[1] D-Erythrose 4-phosphate Sodium Salt (4-Phospho-D-erythrose) - A Key Intermediate for Biochemical Research Procurenet Limited:

Unveiling Enzyme Function and Inhibition

E4P's role as a substrate for various enzymes makes it a valuable tool for scientists to:

Identify and characterize enzymes

E4P's specific interactions with enzymes like transaldolase and transketolase in the PPP facilitate the identification and characterization of these enzymes in different organisms [2]. This helps researchers understand the role these enzymes play in various metabolic contexts and potentially identify new drug targets.

Develop enzyme inhibitors

E4P's role in the PPP and the shikimate pathway, leading to the synthesis of aromatic amino acids, makes it a potential target for developing enzyme inhibitors [2]. Studying its interactions with enzymes involved in these pathways could aid in the development of drugs targeting specific diseases or metabolic disorders.

[2] Buy D-Erythrose 4-phosphate | 585-18-2 - Smolecule online:

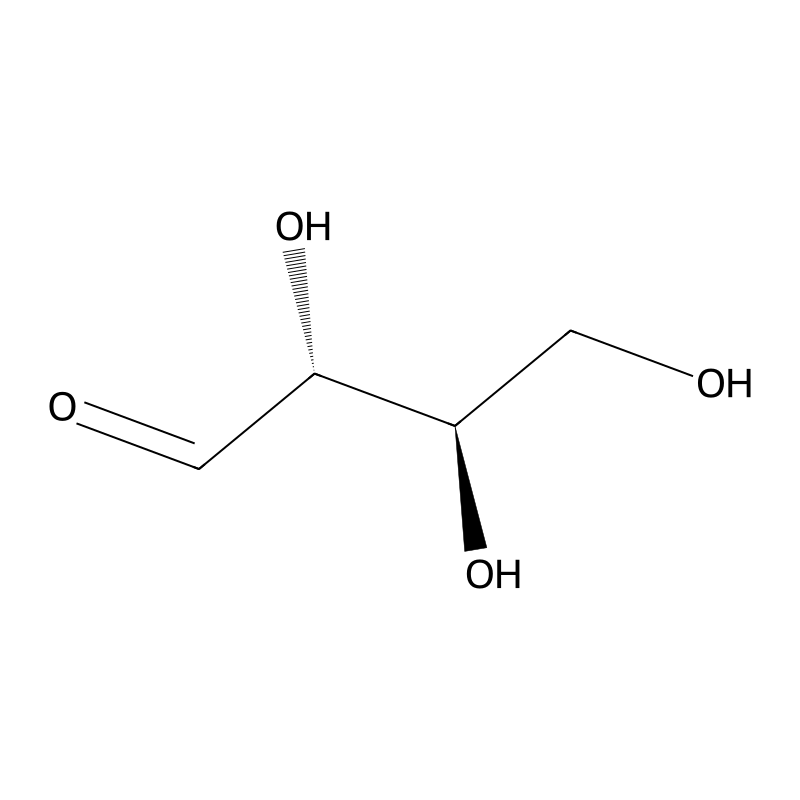

D-Erythrose has the chemical formula C₄H₈O₄ and is characterized by the presence of an aldehyde group. It was first isolated in 1849 from rhubarb by French pharmacist Louis Feux Joseph Garot and derives its name from the Greek word for red (ἐρυθρός) due to its red hue in alkaline conditions . As a diastereomer of D-threose, it plays a crucial role in various biochemical pathways and is notably involved in the pentose phosphate pathway and the Calvin cycle .

- Oxidation: D-Erythrose can be oxidized to form erythrose 4-phosphate, which is an important intermediate in metabolic pathways .

- Epimerization: It can convert to its epimer, D-threose, through carbonyl migration under specific conditions .

- Aldol Reactions: D-Erythrose can participate in aldol condensation reactions, forming larger sugar structures through dimerization and polymerization processes .

D-Erythrose exhibits notable biological activity as it serves as a substrate for various enzymes. It is utilized by oxidative bacteria as their sole energy source and plays a role in plant metabolism as well . Additionally, erythrose 4-phosphate is vital for synthesizing aromatic amino acids via the shikimic acid pathway in plants and microorganisms .

Several methods have been developed for synthesizing D-erythrose:

- From Glycolaldehyde: A notable method involves synthesizing D-erythrose from glycolaldehyde under an electric field, which facilitates the formation of new C–C bonds .

- Oxidation of Glucose 6-Phosphate: D-Erythrose 4-phosphate can be prepared by oxidizing glucose 6-phosphate using lead tetraacetate .

- Chemical Synthesis: Various synthetic routes exist that allow for the production of D-erythrose through chemical transformations involving other simpler sugars.

D-Erythrose finds applications across multiple fields:

- Biochemistry: It serves as an important intermediate in metabolic pathways and is used for studying carbohydrate metabolism.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activities.

- Food Industry: D-Erythrose may have applications as a sweetener or flavoring agent due to its sweetness profile.

Research into interaction studies involving D-erythrose has revealed its role in various biochemical processes. For instance, it interacts with enzymes involved in the pentose phosphate pathway and can influence metabolic fluxes within cells. Understanding these interactions provides insights into how D-erythrose contributes to cellular metabolism and energy production.

D-Erythrose shares structural similarities with other tetroses and sugars. Here are some comparable compounds:

| Compound | Chemical Formula | Key Differences |

|---|---|---|

| D-Threose | C₄H₈O₄ | Epimer of D-erythrose differing at one stereocenter |

| Ribose | C₅H₁₀O₅ | Pentose sugar with five carbons |

| Xylose | C₅H₁₀O₅ | Another pentose sugar differing in structure |

D-Erythrose's uniqueness lies in its specific stereochemistry and its role as an intermediate in critical biological pathways, distinguishing it from other sugars.

The discovery of D-erythrose dates back to 1849, when the French pharmacist Louis Feux Joseph Garot successfully isolated this tetrose saccharide from rhubarb. This pioneering work marked the first identification of what would later be recognized as a crucial intermediate in carbohydrate metabolism. The nomenclature of erythrose derives from the Greek word "erythros," meaning red, which reflects the distinctive red hue that the compound exhibits in the presence of alkali metals. This color-based naming convention was common in early organic chemistry, where visual characteristics often provided the first means of compound identification and classification.

Garot's isolation work laid the foundation for understanding tetrose sugars and their role in biological systems. The historical significance of this discovery extends beyond mere identification, as it represented an early example of natural product isolation that would later prove central to understanding carbohydrate biochemistry. The systematic study of erythrose contributed to the broader development of carbohydrate chemistry during the 19th and early 20th centuries, ultimately leading to our modern understanding of monosaccharide structure and function.

Classification Within Monosaccharides

D-Erythrose belongs to the aldose family of monosaccharides, characterized by the presence of an aldehyde functional group at the terminal carbon position. With a molecular formula of C₄H₈O₄, this compound represents one of the simplest aldose sugars, containing four carbon atoms and thus classified as a tetrose. The systematic classification of D-erythrose within the broader monosaccharide family reflects both its structural characteristics and its stereochemical properties.

The compound exists as part of a larger family of tetrose sugars, each distinguished by specific stereochemical configurations around their chiral carbon centers. D-Erythrose contains two chiral carbon atoms, which gives rise to multiple possible stereoisomers within the tetrose family. This structural complexity underlies the compound's specific biological activities and its distinct chemical properties compared to other tetrose sugars.

Aldotetroses vs. Ketotetroses

The distinction between aldotetroses and ketotetroses represents a fundamental classification within four-carbon monosaccharides, based on the position and nature of the carbonyl functional group. D-Erythrose, as an aldotetrose, contains its carbonyl group at the terminal position as an aldehyde function, specifically at carbon-1 in the Fischer projection. This structural arrangement distinguishes it from ketotetroses, which contain their carbonyl group as a ketone function at carbon-2.

Erythrulose serves as the primary example of a ketotetrose, sharing the same molecular formula C₄H₈O₄ with D-erythrose but differing in the position of the carbonyl group. This structural difference has profound implications for the biological activities and chemical properties of these compounds. While D-erythrose participates primarily in metabolic pathways as an intermediate, erythrulose finds applications in commercial products, particularly in self-tanning formulations.

The stereochemical implications of the aldose versus ketose distinction extend to the number of possible isomers within each class. Aldotetroses, including D-erythrose, possess two chiral carbon centers and thus give rise to four possible stereoisomers. In contrast, ketotetroses have only one chiral center, resulting in two possible stereoisomers. This difference in stereochemical complexity reflects the distinct biochemical roles these compounds play in cellular metabolism.

Stereochemical Relationships to Threose and Erythrulose

The stereochemical relationships between D-erythrose and related tetrose sugars provide important insights into carbohydrate structure-function relationships. D-Threose represents the primary diastereomer of D-erythrose, differing in configuration at one of the two chiral carbon centers. This diastereomeric relationship means that while both compounds share the same molecular formula and connectivity, they are not mirror images of each other and exhibit distinct physical and chemical properties.

The relationship between D-erythrose and D-threose exemplifies the concept of diastereomerism in carbohydrate chemistry. These compounds are not enantiomers, as they differ in configuration at carbon-2 while maintaining the same configuration at carbon-3. This specific stereochemical relationship results in different melting points, optical rotation values, and biological activities between the two compounds.

Erythrulose represents another important stereochemical relationship, though as a ketose rather than an aldose. The structural similarity between D-erythrose and erythrulose lies in their shared carbon skeleton and hydroxyl group positioning, but they differ fundamentally in the location of their carbonyl groups. Erythrulose can be considered as derived from either D-erythrose or L-erythrose through oxidation-reduction reactions, highlighting the metabolic connections between these related compounds.

| Compound | Stereochemical Type | Configuration Difference | Functional Group |

|---|---|---|---|

| D-Erythrose | Reference aldotetrose | Standard configuration | Aldehyde at C-1 |

| D-Threose | Diastereomer | Different at C-2 | Aldehyde at C-1 |

| L-Erythrose | Enantiomer | Mirror image | Aldehyde at C-1 |

| Erythrulose | Ketose analog | Ketone position | Ketone at C-2 |

Natural Occurrence and Biosynthesis

D-Erythrose occurs naturally as an important intermediate in several crucial metabolic pathways, most notably the pentose phosphate pathway and the Calvin cycle. The compound's biological significance extends far beyond its simple four-carbon structure, as it serves as a key branch point in carbohydrate metabolism and biosynthetic processes. In its phosphorylated form, erythrose 4-phosphate, this compound participates directly in the generation of essential metabolic intermediates and the biosynthesis of aromatic compounds.

The pentose phosphate pathway represents the primary metabolic context for D-erythrose occurrence in most organisms. Within this pathway, erythrose 4-phosphate is formed through the action of transaldolase, which catalyzes the transfer of a three-carbon unit from sedoheptulose 7-phosphate to glyceraldehyde 3-phosphate. This reaction is part of the non-oxidative phase of the pentose phosphate pathway and demonstrates the central role of erythrose derivatives in cellular metabolism.

The Calvin cycle, fundamental to photosynthetic carbon fixation, also involves erythrose 4-phosphate as a crucial intermediate. In this context, the compound participates in the regeneration of ribulose 1,5-bisphosphate, the primary carbon dioxide acceptor in photosynthesis. The enzyme fructose-bisphosphate aldolase catalyzes the formation of sedoheptulose 1,7-bisphosphate from erythrose 4-phosphate and dihydroxyacetone phosphate, highlighting the compound's role in the complex network of photosynthetic carbon metabolism.

The biosynthetic importance of D-erythrose extends to aromatic amino acid production, where erythrose 4-phosphate serves as a precursor in the shikimate pathway. This pathway leads to the synthesis of phenylalanine, tyrosine, and tryptophan, making erythrose derivatives essential for protein synthesis and secondary metabolite production. The enzyme 3-deoxy-D-arabinoheptulosonate-7-phosphate synthase catalyzes the condensation of phosphoenolpyruvate with erythrose 4-phosphate to initiate this crucial biosynthetic sequence.

Recent research has revealed additional metabolic roles for erythrose derivatives, particularly in bacterial systems. Studies on Brucella species have demonstrated that erythritol, a reduced form of erythrose, can be metabolized through a series of isomerization reactions to produce D-erythrose 4-phosphate. This pathway involves three previously unknown isomerases that convert L-3-tetrulose 4-phosphate to D-erythrose 4-phosphate, representing a novel route for feeding carbohydrate metabolism exclusively through this tetrose intermediate.

| Metabolic Pathway | Role of D-Erythrose | Key Enzymes | Products |

|---|---|---|---|

| Pentose Phosphate Pathway | Intermediate formation | Transaldolase | Fructose 6-phosphate, Glyceraldehyde 3-phosphate |

| Calvin Cycle | Carbon fixation | Fructose-bisphosphate aldolase | Sedoheptulose 1,7-bisphosphate |

| Shikimate Pathway | Aromatic precursor | DAHP synthase | Aromatic amino acids |

| Bacterial Erythritol Metabolism | Alternative carbon source | EryC, EryH, EryI | D-Erythrose 4-phosphate |

Molecular Structure and Configuration

D-Erythrose is a tetrose monosaccharide with the molecular formula C4H8O4 and a molecular weight of 120.10 daltons [1] [2]. The molecule exhibits the D-configuration based on the absolute stereochemistry of its penultimate carbon atom. In the Fischer projection, D-erythrose possesses two chiral centers at carbon atoms 2 and 3, with the hydroxyl groups on both carbons oriented to the right side [3] [4]. This configuration distinguishes it from its diastereomeric counterpart D-threose, where the hydroxyl groups are positioned on opposite sides of the carbon chain [5].

The International Union of Pure and Applied Chemistry name for D-erythrose is (2R,3R)-2,3,4-trihydroxybutanal [1] [2]. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, confirming the R-configuration at both asymmetric centers. The molecule contains an aldehyde functional group at the C-1 position, two secondary alcohol groups at C-2 and C-3, and a primary alcohol group at the C-4 position [6].

Open-Chain vs. Cyclic Hemiacetal Forms

D-Erythrose exists in dynamic equilibrium between multiple tautomeric forms in aqueous solution. The predominant species include the open-chain aldehyde form, the corresponding aldehyde hydrate, and two cyclic hemiacetal forms designated as α- and β-furanose anomers [7] [8]. The formation of these cyclic structures results from intramolecular nucleophilic attack of the C-4 hydroxyl group on the C-1 carbonyl carbon, generating five-membered furanose rings [9].

The cyclic hemiacetal formation creates a new chiral center at the anomeric carbon (C-1), leading to the formation of two diastereomeric forms. In the α-anomer, the anomeric hydroxyl group is positioned trans to the CH2OH group, while in the β-anomer, these groups adopt a cis relationship [10]. Nuclear magnetic resonance studies have revealed that aqueous solutions of D-erythrose contain approximately equal proportions of α- and β-furanose forms, with the open-chain aldehyde and hydrate forms representing minor components of the equilibrium mixture [11] [12].

Rotational spectroscopy investigations of gas-phase D-erythrose have identified two distinct furanose conformations: an α-envelope form and a β-twist form [13]. These structural determinations demonstrate that cooperative hydrogen bonding networks and the anomeric effect serve as the primary stabilization factors for the observed cyclic forms.

Hydration Equilibria in Aqueous Solutions

The hydration equilibria of D-erythrose in aqueous solution involve the reversible addition of water to the carbonyl group, forming the gem-diol hydrate species. Kinetic studies using carbon-13 nuclear magnetic resonance spectroscopy have provided quantitative data on the interconversion rates between different tautomeric forms [11]. At 23 degrees Celsius, the pseudo-first-order rate constants for oxygen exchange at the anomeric carbon were determined to be 4.8 × 10⁻⁴ s⁻¹ for both α- and β-anomers [11].

Temperature-dependent studies revealed an apparent activation energy of 12.1 kilocalories per mole for the oxygen exchange reaction [11]. The equilibrium composition varies with temperature, with the aldehyde form increasing from 0.7% at lower temperatures to 4.7% at elevated temperatures, while the hydrate form decreases correspondingly [12].

The pH dependence of D-erythrose equilibria demonstrates significant sensitivity to solution conditions. Under basic conditions (pH 8.5-10.0), rapid carbonyl migration and epimerization reactions occur, leading to the formation of D-erythrulose and higher-order aldol condensation products [8]. At neutral pH (7.0), these reactions proceed at moderate rates, while acidic conditions (pH 5.0) effectively suppress tautomeric interconversion [8].

Crystallographic and Spectroscopic Characterization

The crystallographic characterization of D-erythrose has been challenging due to its tendency to exist as a viscous syrup at ambient temperatures [14] [15]. The melting point of D-erythrose is reported as less than 25°C, indicating its liquid state under standard laboratory conditions [16] [14] [17]. The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere [16].

Nuclear magnetic resonance spectroscopy has proven invaluable for structural characterization of D-erythrose in solution. Proton nuclear magnetic resonance spectra recorded at 600 megahertz in deuterium oxide show characteristic resonances corresponding to the various tautomeric forms present in equilibrium [18]. Carbon-13 nuclear magnetic resonance investigations have enabled detailed analysis of the tautomeric composition and kinetic behavior of the sugar in aqueous media [11].

Mass spectrometric analysis of D-erythrose derivatives has provided additional structural confirmation. Gas chromatography-mass spectrometry studies of trimethylsilyl derivatives show characteristic fragmentation patterns with base peaks at m/z 147 and significant fragments at m/z 117 and 205 [19]. The retention index for the trimethylsilyl derivative on a DB-5MS column is 1427 under standard temperature programming conditions [20].

Infrared spectroscopy studies, while limited for the free sugar, have been conducted on related erythrose-containing systems. The spectroscopic characterization reveals typical carbohydrate absorption bands, including broad hydroxyl stretching vibrations in the 3200-3600 cm⁻¹ region and carbonyl stretching around 1730 cm⁻¹ for the aldehyde form [21].

Thermal Stability and Reactivity

D-Erythrose demonstrates limited thermal stability, particularly in aqueous solution where decomposition can occur during prolonged storage or elevated temperatures [22]. The decomposition is significantly accelerated in the presence of trace amounts of base or upon exposure to elevated temperatures [22]. Safety data sheets indicate that specific decomposition temperature data are not available, reflecting the complex thermal behavior of this sugar [23] [24].

The thermal decomposition pathways of D-erythrose involve multiple competing reactions, including dehydration, oxidation, and condensation processes. Under controlled conditions, the sugar can undergo isomerization to D-erythrulose through base-catalyzed carbonyl migration [8]. The rate of this transformation is highly dependent on pH, with optimal conditions occurring at pH 8.5-10.0 [8].

Studies of erythrose reductase enzymes have provided insights into the thermal stability requirements for D-erythrose in biological systems. The enzyme systems typically show optimal activity in the temperature range of 37-45°C, with stability maintained below 40°C [25] [26]. These findings suggest that D-erythrose itself likely experiences degradation at temperatures exceeding 50-60°C.

The chemical reactivity of D-erythrose encompasses typical aldose reactions, including oxidation, reduction, and condensation processes. The sugar serves as a substrate for various enzymatic transformations, including reduction to erythritol by erythrose reductase enzymes [25]. The compound also participates in aldol condensation reactions, particularly under basic conditions, leading to the formation of higher-order sugar derivatives [8].

The physical properties of D-erythrose include a density of 1.698 g/cm³ and a refractive index of 1.498 [16] [14]. The boiling point is estimated at approximately 290.6°C at 760 mmHg, though this value represents a theoretical calculation rather than experimental determination due to thermal decomposition [16] [17]. The flash point is reported as 129.5°C, indicating moderate flammability concerns under extreme heating conditions [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

756EZ12FT6

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

583-50-6

Wikipedia

Dates

2: Szczepaniak M, Moc J. Anomerization reaction of bare and microhydrated d-erythrose via explicitly correlated coupled cluster approach. Two water molecules are optimal. J Comput Chem. 2017 Feb 15;38(5):288-303. doi: 10.1002/jcc.24680. Epub 2016 Nov 29. PubMed PMID: 27896831.

3: Kaufmann M, Mügge C, Kroh LW. Theory of the milieu dependent isomerisation dynamics of reducing sugars applied to d-erythrose. Carbohydr Res. 2015 Dec 11;418:89-97. doi: 10.1016/j.carres.2015.10.010. Epub 2015 Oct 30. PubMed PMID: 26580710.

4: Liu LL, Yi T, Zhao X. Antitumor effect of D-erythrose in an abdominal metastatic model of colon carcinoma. Oncol Lett. 2015 Feb;9(2):769-773. Epub 2014 Dec 3. PubMed PMID: 25621049; PubMed Central PMCID: PMC4301512.

5: Barbier T, Collard F, Zúñiga-Ripa A, Moriyón I, Godard T, Becker J, Wittmann C, Van Schaftingen E, Letesson JJ. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella. Proc Natl Acad Sci U S A. 2014 Dec 16;111(50):17815-20. doi: 10.1073/pnas.1414622111. Epub 2014 Dec 1. PubMed PMID: 25453104; PubMed Central PMCID: PMC4273404.

6: Azofra LM, Alkorta I, Elguero J, Popelier PL. Conformational study of the open-chain and furanose structures of D-erythrose and D-threose. Carbohydr Res. 2012 Sep 1;358:96-105. doi: 10.1016/j.carres.2012.06.011. Epub 2012 Jun 27. PubMed PMID: 22841585.

7: Hernandez-García L, Quintero L, Sánchez M, Sartillo-Piscil F. Beneficial effect of internal hydrogen bonding interactions on the beta-fragmentation of primary alkoxyl radicals. Two-step conversion of D-xylo- and D-ribofuranoses into L-threose and D-erythrose, respectively. J Org Chem. 2007 Oct 26;72(22):8196-201. Epub 2007 Sep 27. PubMed PMID: 17900138.

8: Guo J, Frost JW. Biosynthesis of 1-deoxy-1-imino-D-erythrose 4-phosphate: a defining metabolite in the aminoshikimate pathway. J Am Chem Soc. 2002 Jan 30;124(4):528-9. PubMed PMID: 11804477.

9: Vogt JR, Lamm-Kolonko L, Renz P. Biosynthesis of vitamin B-12 in anaerobic bacteria. Experiments with Eubacterium limosum and D-erythrose 14C-labeled in different positions. Eur J Biochem. 1988 Jul 1;174(4):637-40. PubMed PMID: 2968906.

10: Hosomi S, Nakai N, Kogita J, Terada T, Mizoguchi T. Mechanism of enzymic isomerization and epimerization of D-erythrose 4-phosphate. Biochem J. 1986 Nov 1;239(3):739-43. PubMed PMID: 3827825; PubMed Central PMCID: PMC1147348.

11: Terada T, Mukae H, Ohashi K, Hosomi S, Mizoguchi T, Uehara K. Characterization of an enzyme which catalyzes isomerization and epimerization of D-erythrose 4-phosphate. Eur J Biochem. 1985 Apr 15;148(2):345-51. PubMed PMID: 3987693.

12: Terada T, Kohno T, Samejima T, Hosomi S, Mizoguchi T, Uehara K. Purification and properties of beef liver aldehyde reductase catalyzing the reduction of D-erythrose 4-phosphate. J Biochem. 1985 Jan;97(1):79-87. PubMed PMID: 3888976.

13: Privalle LS. Effects of D-erythrose on nitrogenase activity in whole filaments of Anabaena sp. strain 7120. J Bacteriol. 1984 Nov;160(2):794-6. PubMed PMID: 6238947; PubMed Central PMCID: PMC214809.

14: Ohashi K, Terada T, Kohno T, Hosomi S, Mizoguchi T, Uehara K. Enzymatic isomerization and epimerization of D-erythrose 4-phosphate and its quantitative analysis by gas chromatography/mass spectrometry. Eur J Biochem. 1984 Jul 16;142(2):347-53. PubMed PMID: 6547672.

15: Privalle LS, Burris RH. D-erythrose supports nitrogenase activity in isolated Anabaena sp. strain 7120 heterocysts. J Bacteriol. 1984 Feb;157(2):350-6. PubMed PMID: 6229527; PubMed Central PMCID: PMC215253.

16: Risley JM, Van Etten RL. Kinetics of oxygen exchange at the anomeric carbon atom of D-glucose and D-erythrose using the oxygen-18 isotope effect in carbon-13 nuclear magnetic resonance spectroscopy. Biochemistry. 1982 Dec 7;21(25):6360-5. PubMed PMID: 6217836.

17: Fujii S, Maruoka M. 2-amino-2-deoxy-D-erythrose in Agaricus bisporus. Biochim Biophys Acta. 1982 Aug 27;717(3):486-90. PubMed PMID: 6215066.

18: Le Maréchal P, Froussios C, Level M, Azerad R. Enzymic properties of phosphonic analogues of D-erythrose 4-phosphate. Biochem Biophys Res Commun. 1980 Feb 27;92(4):1097-103. PubMed PMID: 6102859.

19: Williams JF, Blackmore PF, Duke CC, MacLeod JK. Fact, uncertainty and speculation concerning the biochemistry of D-erythrose-4-phosphate and its metabolic roles. Int J Biochem. 1980;12(3):339-44. Review. PubMed PMID: 6998788.

20: Paoletti F, Williams JF, Horecker BL. An enyzmic method for the analysis of D-erythrose 4-phosphate. Anal Biochem. 1979 May;95(1):250-3. PubMed PMID: 158992.